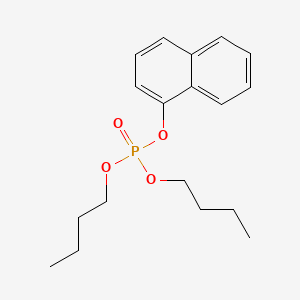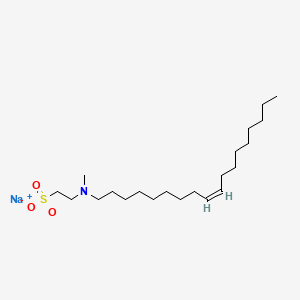
Calcium triphosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium triphosphide is a chemical compound with the formula ( \text{Ca}_3\text{P}_2 ). It is composed of calcium and phosphorus and is known for its reactivity with water, producing phosphine gas and calcium hydroxide. This compound is typically found in a crystalline form and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium triphosphide can be synthesized through the direct combination of elemental calcium and phosphorus. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ 3\text{Ca} + 2\text{P} \rightarrow \text{Ca}_3\text{P}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of calcium and phosphorus in a controlled environment. The reaction is conducted at high temperatures to ensure complete conversion of the reactants to the desired product. The process requires careful handling of the reactants and products due to their reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium triphosphide undergoes several types of chemical reactions, including:
-
Hydrolysis: : Reacts with water to produce phosphine gas and calcium hydroxide. [ \text{Ca}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Ca(OH)}_2 + 2\text{PH}_3 ]
-
Oxidation: : Can be oxidized to form calcium phosphate and other phosphorus oxides. [ \text{Ca}_3\text{P}_2 + 5\text{O}_2 \rightarrow 3\text{CaO} + 2\text{P}_2\text{O}_5 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and acids. The reactions are typically carried out under controlled conditions to manage the reactivity of the compound and the safety of the process.
Major Products Formed
The major products formed from the reactions of this compound include phosphine gas, calcium hydroxide, calcium oxide, and phosphorus oxides. These products have various applications in different fields.
Applications De Recherche Scientifique
Calcium triphosphide has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential use in biological systems and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and its effects on biological systems.
Industry: Used in the production of phosphine gas, which is utilized in pest control and as a fumigant.
Mécanisme D'action
The mechanism of action of calcium triphosphide involves its reactivity with water and other compounds. When it comes into contact with water, it hydrolyzes to produce phosphine gas and calcium hydroxide. The phosphine gas can then interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium phosphate: A calcium salt of phosphoric acid, used in various applications including bone grafts and fertilizers.
Calcium pyrophosphate: Another calcium phosphate compound, used in medical applications and as a food additive.
Calcium hydroxide: Produced from the hydrolysis of calcium triphosphide, used in construction and water treatment.
Uniqueness
This compound is unique due to its ability to produce phosphine gas upon hydrolysis, which is not a characteristic of other similar calcium compounds. This property makes it valuable in specific industrial applications where phosphine gas is required.
Propriétés
Numéro CAS |
51404-03-6 |
|---|---|
Formule moléculaire |
CaP3-7 |
Poids moléculaire |
133.00 g/mol |
Nom IUPAC |
calcium;phosphorus(3-) |
InChI |
InChI=1S/Ca.3P/q+2;3*-3 |
Clé InChI |
BJFJZZALIBLIPI-UHFFFAOYSA-N |
SMILES canonique |
[P-3].[P-3].[P-3].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)











